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Compound of Interest

(R)-(-)-O-Formylmandeloy!
Compound Name:
chloride

Cat. No.: B1354379

CAS Number: 29169-64-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-O-Formylmandeloyl chloride, a chiral derivatizing agent and key synthetic
intermediate, plays a significant role in stereochemistry and the pharmaceutical industry. This
technical guide provides a comprehensive overview of its chemical properties, synthesis,
applications, and experimental protocols, designed to support researchers in its effective
utilization.

Core Chemical and Physical Properties

(R)-(-)-O-Formylmandeloyl chloride is a colorless to light yellow clear liquid.[1] Its
physicochemical properties are summarized in the table below, providing essential data for
experimental design and safety considerations.
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Property Value Reference
Molecular Formula CoH7CIO3 [2][3]
Molecular Weight 198.60 g/mol [2][4]
Boiling Point 221 °C (lit.) [1]

Density 1.290 g/mL at 20 °C (lit.) [1]

Refractive Index (n20/D)

1.523 (lit.)

[1]

Optical Activity ([a]23/D)

-228° (neat)

[1]

Flash Point >230 °F (>110 °C) [1]
Storage Temperature 2-8°C [1]
EINECS Number 249-478-4 [3]

Spectroscopic Data

Detailed experimental spectroscopic data for (R)-(-)-O-Formylmandeloyl chloride is not

readily available in public databases. However, based on its chemical structure, the expected

spectroscopic characteristics are outlined below. Researchers should perform their own
analytical characterization for confirmation.
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Spectroscopy Expected Characteristics

Signals corresponding to the aromatic protons
1H NMR of the phenyl group, the methine proton (CH),
and the formyl proton (CHO).

Resonances for the carbonyl carbon of the acid
13C NMR chloride, the formyl carbonyl carbon, the
methine carbon, and the aromatic carbons.

Strong absorption bands characteristic of the
infrared (IR) C=0 stretch of the acid chloride and the formyl
nfrare

group, as well as C-O and C-Cl stretching

frequencies.

A molecular ion peak corresponding to the
Mass Spectrometry molecular weight, along with characteristic

fragmentation patterns.

Synthesis of (R)-(-)-O-Formylmandeloyl Chloride

A common synthetic route to (R)-(-)-O-Formylmandeloyl chloride involves a two-step process
starting from (R)-mandelic acid. The following workflow diagram and experimental protocol are
based on established synthetic methods.
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Synthesis Workflow of (R)-(-)-O-Formylmandeloyl Chloride

Step 1: Formylation

(R)-Mandelic Acid

Gnhydrous Formic Acia

Reflux (5-7 hours)

GR)-O-Formylmandelic AcicD

Step 2: Chlorination

GR)-O-Formylmandelic Acid

Ghionyl Chloride or Oxalyl Chloride]

/

GR)-(-)-O-Formylmandeloyl chlorida
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Caption: Synthesis workflow for (R)-(-)-O-Formylmandeloyl chloride.

Experimental Protocol: Synthesis
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This protocol is adapted from a patented synthesis method.[5]

Step 1: Synthesis of (R)-O-Formylmandelic Acid

In a suitable reactor, add (R)-mandelic acid and an excess of anhydrous formic acid (molar
ratio of 1:3 to 1:5).

« Stir the mixture and heat to reflux.
e Maintain the reflux for 5 to 7 hours to complete the formylation reaction.
 After the reaction is complete, distill off the excess formic acid under normal pressure.

e The resulting residue is (R)-O-formylmandelic acid, which can be used in the next step
without further purification.

Step 2: Synthesis of (R)-(-)-O-Formylmandeloyl Chloride

Dissolve the (R)-O-formylmandelic acid from Step 1 in a suitable inert solvent (e.g.,
dichloromethane or toluene).

» Slowly add a chlorinating agent, such as thionyl chloride (SOCIz) or oxalyl chloride ((COCI)z2),
to the solution while stirring. A slight excess of the chlorinating agent is typically used.

e The reaction is often carried out at room temperature or with gentle heating. The progress of
the reaction can be monitored by the cessation of gas evolution (HCI or a mixture of HCI,
CO, and COy).

o After the reaction is complete, the solvent and any excess chlorinating agent are removed
under reduced pressure.

e The crude (R)-(-)-O-Formylmandeloyl chloride can be purified by vacuum distillation to
yield the final product.

Applications in Drug Development and Chiral
Resolution
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(R)-(-)-O-Formylmandeloyl chloride is a valuable reagent in the pharmaceutical industry,
primarily for two purposes: as a key intermediate in the synthesis of semi-synthetic antibiotics
and as a chiral derivatizing agent for the resolution of racemic mixtures.

Intermediate in Antibiotic Synthesis

(R)-(-)-O-Formylmandeloyl chloride is an important intermediate in the synthesis of second-
generation cephalosporin antibiotics, such as cefamandole and cefonicid.[5][6] In these
syntheses, the acyl chloride reacts with the amino group of the 7-aminocephalosporanic acid
(7-ACA) nucleus or a related intermediate to introduce the (R)-O-formylmandeloyl side chain,
which is crucial for the antibiotic's spectrum of activity.

Application in Cephalosporin Synthesis

ER)-(-)-O-Formylmandeloyl chlorida G-Aminocephalosporanic Acid (7-ACA) Derivativa

[Acylation Reactior)

Gephalosporin Antibiotic (e.g., Cefamandole, CefonicidD
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Caption: Role in the synthesis of cephalosporin antibiotics.

Chiral Derivatizing Agent

As a chiral acylating agent, (R)-(-)-O-Formylmandeloyl chloride is used for the resolution of
racemic alcohols and amines. The principle of this application is the conversion of a pair of
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enantiomers into a pair of diastereomers, which have different physical properties and can
therefore be separated by techniques such as crystallization or chromatography.

Principle of Chiral Resolution

Reaction

(Racemic Mixture (R/S-Analyte)) QR)-(-)-O-Formylmandeloyl chlorida

Derivatization

[Diastereomeric Mixture (R,R and S,RD

Separation

(Diastereomeric Mixture)

(Separation (e.g., Crystallization, Chromatographya

Geparated Diastereomers)

Hydrolysis

Geparated Diastereomers)
Hydrolysis
(Enantiomerically Pure Analytes)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General workflow for chiral resolution.

Experimental Protocol: Chiral Resolution of a Racemic
Amine (General Procedure)

The following is a general protocol for the derivatization and separation of a racemic primary or
secondary amine using (R)-(-)-O-Formylmandeloyl chloride. Optimization of reaction
conditions, solvent systems, and separation techniques will be required for specific analytes.

o Derivatization:

o Dissolve the racemic amine (1.0 equivalent) in an anhydrous, aprotic solvent (e.g.,
dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, 1.1
equivalents) to act as an acid scavenger.

o Cool the solution to 0 °C in an ice bath.

o Slowly add a solution of (R)-(-)-O-Formylmandeloyl chloride (1.05 equivalents) in the
same solvent to the cooled amine solution with stirring.

o Allow the reaction mixture to warm to room temperature and stir for several hours or until
the reaction is complete (monitor by TLC or LC-MS).

o Work-up:
o Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
o Separate the organic layer, and wash it successively with dilute HCI, water, and brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to obtain the crude diastereomeric amide mixture.

e Separation:

o Fractional Crystallization: Attempt to crystallize the diastereomeric mixture from various
solvent systems. The difference in solubility between the two diastereomers may allow for
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the selective crystallization of one, which can then be isolated by filtration.

o Chromatography: If crystallization is not effective, the diastereomers can be separated by
column chromatography on silica gel using an appropriate eluent system. The separation
can be monitored by TLC.

e Hydrolysis (Cleavage of the Chiral Auxiliary):

o The separated diastereomeric amides can be hydrolyzed back to the corresponding
enantiomerically pure amines and (R)-O-formylmandelic acid under acidic or basic
conditions. The specific conditions for hydrolysis will depend on the stability of the amine.

Safety Information

(R)-(-)-O-Formylmandeloyl chloride is a corrosive compound.[2] It reacts with water and
moisture, releasing corrosive hydrogen chloride gas. All handling should be performed in a
well-ventilated fume hood, and appropriate personal protective equipment (PPE), including
safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

e H314: Causes severe skin burns and eye damage.[7]

Precautionary Statements:

o P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

e P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[7]

e P310: Immediately call a POISON CENTER or doctor/physician.[7]

This technical guide provides a foundation for the safe and effective use of (R)-(-)-O-
Formylmandeloyl chloride in a research setting. As with any chemical reagent, it is imperative
to consult the safety data sheet (SDS) and relevant literature before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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